Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)-
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Overview
Description
Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- is an organic compound with a complex structure. It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound is characterized by the presence of a benzene ring, an ethanamine side chain, and various substituents including methoxy, methyl, and methylthio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- typically involves multiple steps. One common method includes the alkylation of a substituted benzene ring followed by amination. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methylthio positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 4-methoxy-α-methyl-: Similar structure but lacks the methylthio group.
Benzeneethanamine, 2,5-dimethoxy-α,4-dimethyl-: Contains additional methoxy groups.
Uniqueness
Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
207740-45-2 |
---|---|
Molecular Formula |
C12H19NOS |
Molecular Weight |
225.35 g/mol |
IUPAC Name |
1-(2-methoxy-4-methyl-5-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NOS/c1-8-5-11(14-3)10(6-9(2)13)7-12(8)15-4/h5,7,9H,6,13H2,1-4H3 |
InChI Key |
DPPFTYBYPWHNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC)CC(C)N)OC |
Origin of Product |
United States |
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